molecular formula C19H22N2O2S B14005281 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one CAS No. 80568-60-1

1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one

Cat. No.: B14005281
CAS No.: 80568-60-1
M. Wt: 342.5 g/mol
InChI Key: NAKHPTXIXJMMRR-UHFFFAOYSA-N
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Description

1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one is a complex organic compound with a unique structure that includes a thioxanthene core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one typically involves multiple steps. One common method includes the reaction of thioxanthene derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioxanthene derivatives with different functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylaminopropylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various thioxanthene derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways, which contribute to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: A related compound with similar functional groups but different core structure.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a similar dimethylaminopropyl group but different overall structure.

Uniqueness

1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

80568-60-1

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-2-hydroxy-4-methylthioxanthen-9-one

InChI

InChI=1S/C19H22N2O2S/c1-12-11-14(22)17(20-9-6-10-21(2)3)16-18(23)13-7-4-5-8-15(13)24-19(12)16/h4-5,7-8,11,20,22H,6,9-10H2,1-3H3

InChI Key

NAKHPTXIXJMMRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCCN(C)C)O

Origin of Product

United States

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